Product packaging for Ethyl (5-bromo-2-fluorobenzoyl)acetate(Cat. No.:CAS No. 1020058-47-2)

Ethyl (5-bromo-2-fluorobenzoyl)acetate

Cat. No.: B580937
CAS No.: 1020058-47-2
M. Wt: 289.1
InChI Key: XODIHCQWLRSGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of α-Halo-β-keto Esters in Contemporary Organic Synthesis

Ethyl (5-bromo-2-fluorobenzoyl)acetate belongs to the family of β-keto esters, and its halogenated nature places it within the significant subgroup of α-halo-β-keto esters. These compounds are highly versatile synthons in organic chemistry. The reactivity of α-haloketones is heightened by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electron deficiency at the α-carbon, making it more susceptible to nucleophilic attack. nih.gov

The challenge of selectively introducing a halogen atom into organic compounds has become a prominent area of research. acs.org α-Halo-β-keto esters are valuable because the halogen can act as a leaving group in substitution reactions or participate in various coupling reactions, allowing for the construction of complex molecular architectures. For instance, they are used in the synthesis of heterocyclic compounds like furans and pyrroles. nih.gov Furthermore, dynamic kinetic asymmetric transformations of racemic β-halo-α-keto esters can produce β-halo-α-hydroxy esters, which contain two adjacent chiral centers and are valuable in stereoselective synthesis. rsc.org

The synthesis of β-keto esters themselves can be achieved through various methods, including the Claisen condensation, which involves the reaction of an ester with a ketone. organic-chemistry.org The subsequent α-halogenation is a critical step, and methods for stereoselective chlorination of β-keto esters have been developed using specialized catalysts. acs.org

Strategic Importance of Fluorinated and Brominated Aromatic Ester Scaffolds in Medicinal Chemistry and Materials Science

The presence of both fluorine and bromine on the aromatic ring of this compound gives it strategic importance in both medicinal chemistry and materials science.

Fluorinated Aromatic Scaffolds:

The incorporation of fluorine into aromatic systems can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and its presence can withdraw electron density from the aromatic ring, influencing its reactivity. numberanalytics.com In medicinal chemistry, the strategic placement of fluorine is a well-established strategy to enhance the efficacy of drug candidates. tandfonline.com

Key advantages of fluorination include:

Improved Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic oxidation, which can increase a drug's half-life. tandfonline.comnih.gov

Enhanced Bioavailability: Fluorine can increase a compound's lipophilicity, which can improve its ability to permeate cell membranes. numberanalytics.comtandfonline.com It can also reduce the basicity of nearby functional groups, which can also contribute to better membrane permeation. tandfonline.com

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with target proteins, enhancing the binding affinity of a drug candidate. tandfonline.com

Fluorinated aromatics are key components in a wide range of pharmaceuticals, including antibiotics, anticancer agents like 5-fluorouracil, and antidepressants such as fluoxetine. numberanalytics.comnumberanalytics.com Approximately 20% of all commercial pharmaceuticals contain fluorine. nih.gov

Brominated Aromatic Scaffolds:

Brominated aromatic compounds are also of significant industrial importance. They are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. chemindigest.com The bromine atom is an excellent leaving group in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental in modern organic synthesis for creating carbon-carbon bonds.

In materials science, brominated aromatic compounds are crucial as flame retardants. sunstreamglobal.com They are incorporated into polymers used in electronics, construction, and textiles to slow the spread of fire. sunstreamglobal.com Brominated aromatic polyesters, for example, are synthesized to enhance the fire retardancy of materials. researchgate.net The introduction of bromine onto a polymer backbone can significantly improve its fire-resistant properties. researchgate.net

This compound, with its dual halogenation, serves as a valuable starting material. For example, it is used as a reactant in the preparation of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides, which are selective negative allosteric modulators of a metabotropic glutamate (B1630785) receptor subtype. chemdad.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrFO3 B580937 Ethyl (5-bromo-2-fluorobenzoyl)acetate CAS No. 1020058-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODIHCQWLRSGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672275
Record name Ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020058-47-2
Record name Ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1020058-47-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Ethyl 5 Bromo 2 Fluorobenzoyl Acetate

Established Reaction Pathways for the Synthesis of Ethyl (5-bromo-2-fluorobenzoyl)acetate

The formation of the title compound relies on well-understood reaction pathways that are fundamental to organic synthesis. These routes provide reliable access to the β-keto ester structure.

The Claisen condensation is a cornerstone reaction for the formation of β-keto esters. libretexts.org This reaction involves the cross-condensation between two different esters in the presence of a strong base. In a proposed synthesis for this compound, the reactants would be ethyl 5-bromo-2-fluorobenzoate and ethyl acetate (B1210297). The reaction mechanism is initiated by the deprotonation of the α-carbon of ethyl acetate by a strong base, such as sodium ethoxide, to form a nucleophilic enolate. libretexts.org This enolate then attacks the electrophilic carbonyl carbon of ethyl 5-bromo-2-fluorobenzoate. The resulting tetrahedral intermediate subsequently eliminates an ethoxide leaving group to yield the final product, this compound. libretexts.org A full equivalent of base is typically required to drive the reaction to completion by deprotonating the product. libretexts.org

Table 1: Proposed Reaction Parameters for Claisen Condensation

Parameter Condition Purpose
Base Sodium Ethoxide (NaOEt) Deprotonates ethyl acetate to form the nucleophilic enolate.
Solvent Anhydrous Ethanol (EtOH) Solvates the reactants and base.
Reactant 1 Ethyl 5-bromo-2-fluorobenzoate Provides the electrophilic benzoyl group.
Reactant 2 Ethyl Acetate Acts as the nucleophile source after deprotonation.
Temperature Reflux Provides the necessary activation energy for the reaction.

| Workup | Acidification (e.g., aq. HCl) | Neutralizes the base and protonates the final product. |

An alternative and highly effective strategy involves the use of a more reactive acylating agent, 5-Bromo-2-fluorobenzoyl chloride. This approach begins with the conversion of the precursor, 5-Bromo-2-fluorobenzoic acid, into the corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). google.com

Once the highly reactive 5-Bromo-2-fluorobenzoyl chloride is formed, it can readily react with a suitable carbon nucleophile. For the synthesis of the target compound, this nucleophile would be the enolate of ethyl acetate, which can be pre-formed using a strong base. The subsequent nucleophilic acyl substitution reaction is generally rapid and efficient, leading to the formation of this compound.

The 5-bromo-2-fluorophenyl core of this compound serves as a versatile scaffold for the construction of more complex molecular analogs. Research into related structures demonstrates how this halogenated building block can be incorporated into diverse heterocyclic systems. For instance, synthetic schemes have been developed for 5-bromobenzofuran-based heterocycles where the initial brominated phenyl structure is key. sciepub.com In other work, thiazole-based stilbene analogs were synthesized starting from 4-(4-halophenyl)-2-methylthiazoles, which undergo further bromination using N-bromosuccinimide (NBS) to install a bromine atom at a specific position on the thiazole ring. nih.gov These examples highlight the utility of the brominated phenyl motif in generating a library of complex derivatives for various research applications, including the development of novel topoisomerase inhibitors. nih.gov

Precursor Synthesis and Advanced Derivatization Strategies

The availability and purity of the starting materials are critical for the successful synthesis of the target compound. Therefore, robust methods for preparing key precursors like 5-Bromo-2-fluorobenzoic acid and 5-Bromo-2-fluorobenzaldehyde are essential.

5-Bromo-2-fluorobenzoic acid is a crucial precursor, and its synthesis is well-documented. A common method involves the electrophilic bromination of 2-fluorobenzoic acid. Different brominating systems can be employed to achieve this transformation. One approach uses N-bromosuccinimide (NBS) in dichloromethane, while another utilizes a mixture of potassium bromide and sodium chlorate in the presence of sulfuric acid. guidechem.com The choice of reagents and conditions can influence the yield and purity of the product. guidechem.com For the related compound, 5-bromo-2-chlorobenzoic acid, methods have been developed using an NBS/sulfuric acid system with a catalyst to inhibit the formation of unwanted isomers, thereby improving product purity. google.com This highlights the importance of controlling regioselectivity in the bromination of substituted benzoic acids. Once synthesized, 5-Bromo-2-fluorobenzoic acid can be converted into functional derivatives, such as the previously mentioned 5-bromo-2-fluorobenzoyl chloride, by reacting it with thionyl chloride. google.com

Table 2: Comparison of Synthetic Methods for 5-Bromo-2-halobenzoic Acids

Starting Material Reagents Key Conditions Product Reported Yield Reference
2-Fluorobenzoic Acid N-Bromosuccinimide (NBS), Dichloromethane Stirring at 20-25°C for 16 hours 5-Bromo-2-fluorobenzoic acid 57% guidechem.com
2-Fluorobenzoic Acid Potassium Bromide, Sodium Chlorate, Sulfuric Acid Heating at 75°C for 2 hours 5-Bromo-2-fluorobenzoic acid Not specified guidechem.com

5-Bromo-2-fluorobenzaldehyde is another pivotal intermediate derived from the 5-bromo-2-fluorophenyl scaffold. nbinno.com It serves as a versatile building block for a wide range of more complex molecules. chemimpex.com Its applications are found in the synthesis of pharmaceuticals, including potential anti-cancer and anti-inflammatory drugs, as well as in the production of fine chemicals like dyes and agrochemicals. nbinno.comchemimpex.com

The synthesis of 5-Bromo-2-fluorobenzaldehyde can be achieved through several routes. One method involves the reduction of a 5-bromo-2-fluorobenzoic acid derivative followed by oxidation of the resulting benzyl alcohol. guidechem.com An alternative pathway is the direct bromination of 4-fluorobenzaldehyde using N-bromosuccinimide in a trifluoroacetic acid/sulfuric acid solvent system, which yields the product in high purity. guidechem.com The aldehyde functionality, combined with the bromo and fluoro substituents, allows for a diverse array of subsequent chemical transformations, including nucleophilic additions, cross-coupling reactions, and condensations, making it an invaluable tool in medicinal chemistry and materials science. nbinno.comchemimpex.com For example, it has been used to synthesize novel oxime ligands and their transition metal complexes for antimicrobial studies. researchgate.net

Incorporation of Halogenated Benzyl Compounds as Strategic Building Blocks in Related Syntheses

Halogenated benzyl compounds, such as benzyl halides, are fundamental reagents in organic synthesis, prized for their utility in forming new carbon-carbon and carbon-heteroatom bonds. wisdomlib.org These compounds, which include benzyl chloride and benzyl bromide, are frequently used as precursors in the synthesis of pharmaceuticals and other high-value chemicals. wisdomlib.org Their importance lies in their ability to participate in a wide array of reactions, including cross-coupling reactions, substitutions, and benzylations. wisdomlib.orgorganic-chemistry.org

In syntheses related to complex aromatic structures, halogenated benzyl halides are employed to introduce the benzyl group, a common structural motif. For instance, they can be used in alkylation reactions where the benzyl group is added to a nucleophile. organic-chemistry.org The reactivity of the benzylic position is enhanced by the adjacent aromatic ring, which can stabilize radical or cationic intermediates that may form during a reaction. youtube.com This stabilization facilitates reactions like benzylic halogenation, where a hydrogen atom at the benzylic position is replaced by a halogen, creating a reactive site for further modification. youtube.com

The following table outlines various transformations involving halogenated benzyl compounds, showcasing their versatility as building blocks.

Reaction TypeReagentsProduct TypeSignificance
Benzylic Chlorination N-chlorosuccinimide (NCS), PhotocatalystBenzylic ChlorideProvides a mild and selective method for creating a reactive C-Cl bond at the benzylic position. organic-chemistry.org
Cross-Coupling Grignard Reagents (ArMgBr), Palladium CatalystAryl-substituted Benzyl CompoundForms new C-C bonds, allowing for the construction of complex biaryl or alkyl-aryl structures. organic-chemistry.org
Dehydroxylative Coupling Alcohols, Trimethylsilyl Halide, Halogen Bond DonorBenzyl Ether or other substituted benzylsAllows for the direct conversion of benzylic alcohols to other functional groups. organic-chemistry.org
Alkylation Ketones, Manganese Catalystα-Benzylated KetoneIntroduces a benzyl group adjacent to a carbonyl, a key step in building more complex molecular frameworks. organic-chemistry.org

This table illustrates the role of halogenated benzyl compounds in various synthetic transformations.

Methodological Innovations and Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on the development of innovative and sustainable methods. This includes enhancing catalytic processes, achieving precise control over molecular architecture, and adhering to the principles of green chemistry to minimize environmental impact. yale.eduorganic-chemistry.orgmit.eduacs.org

The synthesis of β-keto esters like this compound relies on fundamental reactions such as esterification and acylation. Catalysis plays a pivotal role in improving the efficiency and selectivity of these processes. organic-chemistry.org In recent years, significant progress has been made in developing new catalysts that offer milder reaction conditions and greater functional group tolerance.

For instance, pentafluorophenylammonium triflate (PFPAT) has been shown to effectively catalyze the C-acylation of silyl enol ethers with acid chlorides to produce β-diketones and β-keto esters. organic-chemistry.org Similarly, metal catalysts, including those based on nickel and scandium, have been developed for novel acylation and homologation reactions, enabling the efficient synthesis of various ketones and optically active β-keto esters. organic-chemistry.org In the context of esterification, lipase-catalyzed transesterification has emerged as a mild, solvent-free method to produce β-keto esters, including optically active variants, under environmentally friendly conditions. google.com

Achieving specific regioselectivity (control over the position of reaction) and stereoselectivity (control over the 3D arrangement of atoms) is a central challenge in organic synthesis. For molecules related to this compound, controlling the substitution pattern on the aromatic ring is crucial. The synthesis of the precursor, 5-bromo-2-fluorobenzoic acid, for example, requires selective bromination of 2-fluorobenzoic acid at the correct position. guidechem.com

In the synthesis of chiral molecules, such as β-hydroxy esters derived from β-keto esters, stereoselective control is paramount. Biocatalysis, using enzymes like ketoreductases or whole-cell systems like baker's yeast, has proven highly effective for the stereoselective reduction of keto groups. acs.orgacs.orgnih.gov By selecting the appropriate enzyme or genetically engineering yeast strains, chemists can produce specific stereoisomers of β-hydroxy esters with high enantiomeric and diastereomeric excess. acs.orgacs.orgnih.gov These chiral building blocks are invaluable in the synthesis of pharmaceuticals and natural products. acs.org

The table below summarizes different catalysts and their roles in achieving selectivity in related syntheses.

Catalyst TypeReactionSelectivity AchievedExample Application
Chiral Scandium(III) Complex Homologation of ketones with diazo estersEnantioselectiveSynthesis of optically active β-keto esters with quaternary carbon centers. organic-chemistry.org
Ketoreductases (Enzymes) Reduction of β,δ-diketo estersRegio- and StereoselectivePreparation of various stereoisomers of δ-hydroxy-β-keto esters and β,δ-dihydroxy esters. acs.org
Genetically Engineered Baker's Yeast Reduction of β-keto estersStereoselectiveProduction of specific (3R)- or (3S)-β-hydroxy esters. acs.orgnih.gov
Guanidinium Ion Claisen Rearrangement of O-allyl β-ketoestersEnantioselectiveAsymmetric synthesis of products with contiguous quaternary stereocenters. nih.gov

This table highlights advanced catalytic methods for achieving high levels of selectivity in the synthesis of complex organic molecules.

The production of halogenated organic compounds has traditionally involved reagents and processes with significant environmental drawbacks. tecamgroup.com Green chemistry principles aim to mitigate this by designing chemical processes that reduce or eliminate hazardous substances. yale.eduorganic-chemistry.orgepa.gov

Key strategies for the sustainable production of halogenated esters include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or conducting reactions under solvent-free conditions. mit.edursc.org Micellar catalysis, which uses surfactants to create nanoreactors in water, has emerged as a powerful technique to facilitate organic reactions in aqueous media. rsc.org

Catalysis over Stoichiometric Reagents: Employing catalytic reagents instead of stoichiometric ones minimizes waste, as catalysts are used in small amounts and can be recycled and reused. acs.orgepa.gov

Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure reduces the energy consumption of chemical processes. yale.edumit.edu

Waste Valorization: Developing methods to convert waste from one process into valuable starting materials for another, aligning with the principles of a circular economy. mdpi.com

The adoption of these practices not only reduces the environmental footprint of chemical manufacturing but also can lead to more efficient and economically viable production methods for important intermediates like this compound. rsc.orguni-lj.si

Chemical Reactivity and Transformation of Ethyl 5 Bromo 2 Fluorobenzoyl Acetate

Nucleophilic Substitution Reactions Involving the Bromine and Fluoro Substituents

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SₙAr) when substituted with strong electron-withdrawing groups. wikipedia.org The SₙAr mechanism is a two-step process involving the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org For this reaction to be favorable, electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate. libretexts.org

In Ethyl (5-bromo-2-fluorobenzoyl)acetate, the benzoyl group and the fluorine atom are both electron-withdrawing. The bromine atom is situated para to the strongly activating fluorine atom and meta to the benzoyl group. This positioning makes the carbon atom attached to the bromine susceptible to nucleophilic attack. While fluorine can also act as a leaving group, it is generally less inclined to do so compared to bromine in SₙAr reactions, unless under specific conditions or with potent activation. youtube.comnih.govnih.gov Consequently, the bromine atom is the more probable site for nucleophilic substitution.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions
NucleophileReagent/ConditionsPotential ProductReaction Type
Amine (R-NH₂)Heat, BaseEthyl (5-amino-2-fluorobenzoyl)acetateSₙAr
Alkoxide (RO⁻)Base (e.g., NaOR)Ethyl (5-alkoxy-2-fluorobenzoyl)acetateSₙAr
Thiolate (RS⁻)Base (e.g., NaSR)Ethyl (5-alkylthio-2-fluorobenzoyl)acetateSₙAr

This table presents theoretically plausible reactions based on the principles of SₙAr on activated aryl halides.

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring of this compound

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. leah4sci.com The existing substituents on the ring dictate the position (regioselectivity) and rate of subsequent substitutions. Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing) and as ortho-, para-, or meta-directors. libretexts.org

In the case of this compound, all three substituents are deactivating, making the ring significantly less reactive towards electrophiles than benzene itself. organicchemistrytutor.comuci.edu Their directing effects are as follows:

Fluorine (at C2): A weakly deactivating, ortho-, para-director. organicchemistrytutor.com It directs incoming electrophiles to the C3 and C5 positions (C1 is blocked).

Bromine (at C5): A weakly deactivating, ortho-, para-director. organicchemistrytutor.com It directs incoming electrophiles to the C4 and C6 positions.

Benzoylacetate group (at C1): A moderately deactivating, meta-director. organicchemistrytutor.com It directs incoming electrophiles to the C3 and C5 positions.

The combined influence of these groups suggests that any electrophilic substitution would be challenging. However, by analyzing the directing effects, potential sites of reaction can be predicted. The C3 position is directed by both the fluorine and the benzoyl group, while the C4 and C6 positions are directed only by the bromine. This suggests a potential preference for substitution at C3, though steric hindrance from the adjacent bulky benzoyl group might favor substitution at the less hindered C4 or C6 positions.

Table 2: Directing Effects for Electrophilic Aromatic Substitution
Substituent (Position)TypeDirecting EffectPotential Positions for Substitution
-CO-CH₂COOEt (C1)DeactivatingMetaC3, C5 (blocked)
-F (C2)DeactivatingOrtho, ParaC3, C5 (blocked)
-Br (C5)DeactivatingOrtho, ParaC4, C6

Reactivity of the β-Keto Ester Moiety and Enolate Chemistry

A key feature of this compound is its β-keto ester functionality. The α-hydrogens located on the methylene (B1212753) bridge between the two carbonyl groups are notably acidic (pKa ≈ 10-11) due to the resonance stabilization of the resulting conjugate base, the enolate. openochem.orglibretexts.org This enolate is readily formed by treatment with a suitable base, such as sodium ethoxide. chemistrysteps.com

Once formed, the enolate is a potent nucleophile and can participate in a variety of bond-forming reactions. The most common of these is the alkylation with alkyl halides, a cornerstone of the acetoacetic ester synthesis. wikipedia.orgjove.com This reaction proceeds via an Sₙ2 mechanism, where the nucleophilic enolate attacks the alkyl halide, forming a new carbon-carbon bond at the α-position. masterorganicchemistry.comjove.com Subsequent hydrolysis and decarboxylation of the alkylated product can yield a ketone. libretexts.orgyoutube.com

Table 3: Reactivity of the β-Keto Ester Moiety
StepReactantsProductDescription
1. Enolate FormationThis compound + Base (e.g., NaOEt)Nucleophilic EnolateDeprotonation of the acidic α-hydrogen. chemistrysteps.com
2. AlkylationEnolate + Alkyl Halide (R-X)α-Alkylated β-Keto EsterSₙ2 reaction to form a new C-C bond. libretexts.org

Strategic Derivatization and Functional Group Interconversions for this compound

The multiple functional groups on this compound allow for a wide range of strategic derivatizations, enabling its conversion into a variety of more complex structures.

Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. yonedalabs.com This allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, a powerful method for constructing biaryl systems or introducing alkyl, alkenyl, or alkynyl groups. organic-chemistry.org

Ester Manipulation: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then participate in further reactions, such as amide bond formation. Alternatively, the ester can be reduced to a primary alcohol with a strong reducing agent like lithium aluminum hydride.

Heterocycle Synthesis: The β-keto ester moiety is a classic precursor for the synthesis of five- and six-membered heterocyclic rings. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazolone (B3327878) rings.

Use as a Building Block: The compound is a known reactant in the synthesis of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides, which are of interest as modulators of glutamate (B1630785) receptors. nih.gov

Table 4: Strategic Derivatizations of this compound
Reactive SiteReaction TypeReagentsPotential Product Class
C-Br BondSuzuki CouplingR-B(OH)₂, Pd Catalyst, BaseAryl- or Alkyl-substituted benzoylacetate
Ester GroupHydrolysisH₃O⁺ or OH⁻, Heat(5-bromo-2-fluorobenzoyl)acetic acid
Ester GroupReductionLiAlH₄2-(5-bromo-2-fluorobenzoyl)propane-1,3-diol
β-Keto EsterHeterocycle FormationHydrazine (NH₂NH₂)Pyrazolone derivative
EnolateAcylationAcyl Chloride (RCOCl)α-Acylated β-keto ester

Mechanistic Investigations of Key Transformations Involving Halogenated Benzoyl Acetates

Understanding the mechanisms of the key reactions of halogenated benzoyl acetates is crucial for controlling reaction outcomes and designing synthetic pathways.

SₙAr Mechanism: As previously mentioned, this is a two-step addition-elimination process. The key is the formation of the Meisenheimer complex. The stability of this anionic intermediate is paramount and is enhanced by the electron-withdrawing effects of the ortho/para fluorine and benzoyl groups, which delocalize the negative charge through resonance. libretexts.orgbyjus.com The subsequent loss of the bromide ion is rapid and restores the aromaticity of the ring. libretexts.org

EAS Mechanism: The mechanism proceeds via a high-energy carbocation intermediate known as an arenium ion or sigma complex. uci.edu The substituents on the ring influence the stability of this intermediate. For this compound, all substituents are deactivating, meaning they destabilize the positively charged intermediate, thus slowing the reaction. The directing effects arise from the relative stabilities of the sigma complexes formed from attack at different positions. organicchemistrytutor.com

Suzuki-Miyaura Coupling Mechanism: This reaction operates through a catalytic cycle involving a palladium catalyst. libretexts.orgmusechem.com The cycle generally consists of three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the benzoylacetate, forming a Pd(II) complex. yonedalabs.com

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron reagent. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle. libretexts.org

Enolate Alkylation Mechanism: This is a straightforward Sₙ2 reaction. masterorganicchemistry.com The enolate, generated by deprotonation of the α-carbon, acts as the nucleophile. It attacks the electrophilic carbon of an alkyl halide, leading to the displacement of the halide leaving group and the formation of a new carbon-carbon bond. libretexts.org The reaction's success depends on the typical constraints of Sₙ2 reactions, such as the use of unhindered alkyl halides.

Advanced Spectroscopic and Computational Characterization in Chemical Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl (5-bromo-2-fluorobenzoyl)acetate in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

The structure of this compound contains several distinct proton and carbon environments, which would give rise to a predictable set of signals. The aromatic region of the ¹H NMR spectrum is expected to show complex splitting patterns for the three protons on the substituted benzene (B151609) ring due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The ethyl group of the ester moiety would present as a characteristic triplet and quartet pattern. The methylene (B1212753) protons situated between the two carbonyl groups exist in equilibrium with their enol tautomer, which can lead to the appearance of distinct signals for both the keto and enol forms, often with broad signals due to chemical exchange.

Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule. The positions of these signals are indicative of the carbon's chemical environment, with the carbonyl carbons of the ketone and ester functional groups appearing significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Splitting Pattern (Multiplicity)
Ethyl -CH₃~1.2-1.4~14Triplet (t)
Ethyl -CH₂-~4.1-4.3~61Quartet (q)
Methylene -CH₂- (keto form)~4.0~45Singlet (s)
Aromatic CH (position 3)~7.3-7.5~128Doublet of doublets (dd)
Aromatic CH (position 4)~7.0-7.2~118Triplet or Doublet of doublets (t or dd)
Aromatic CH (position 6)~7.6-7.8~132Doublet of doublets (dd)
Aromatic C-Br-~115Singlet (s)
Aromatic C-F-~160 (Coupling with F)Doublet (d)
Aromatic C-C=O-~135Singlet (s)
Ketone C=O-~190Singlet (s)
Ester C=O-~167Singlet (s)

Utilization of Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its mass, confirming the molecular formula of C₁₁H₁₀BrFO₃. sigmaaldrich.comchemdad.com The measured mass would be approximately 289.10 g/mol . sigmaaldrich.comchemdad.com

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing further structural information. The fragmentation pattern can be predicted based on the stability of the resulting carbocations and neutral losses. Common fragmentation pathways for this compound would likely include:

Loss of an ethoxy radical (•OCH₂CH₃): Leading to a prominent acylium ion peak.

Loss of an ethyl radical (•CH₂CH₃): Followed by the loss of carbon dioxide.

Cleavage of the benzoyl fragment: The C-C bond between the carbonyl group and the aromatic ring can break, leading to a C₇H₃BrFO⁺ ion.

McLafferty rearrangement: If sterically feasible, this rearrangement could lead to the loss of ethylene (B1197577) (C₂H₄).

Analysis of these fragmentation patterns allows for a detailed reconstruction of the molecule's structural components, corroborating the data from NMR spectroscopy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, these spectra provide clear evidence for its key structural features. sigmaaldrich.comsigmaaldrich.com

The IR spectrum would be dominated by strong absorption bands corresponding to the two carbonyl (C=O) groups. The ketone carbonyl typically absorbs at a lower wavenumber (around 1685 cm⁻¹) compared to the ester carbonyl (around 1735 cm⁻¹). The C-O stretching of the ester group would also be visible. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-F and C-Br stretching vibrations would appear in the fingerprint region of the spectrum, typically between 1000-1400 cm⁻¹ and 500-600 cm⁻¹, respectively.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretch3000 - 3100Medium
Alkyl C-HStretch2850 - 3000Medium
Ester C=OStretch~1735Strong
Ketone C=OStretch~1685Strong
Aromatic C=CStretch1450 - 1600Medium-Strong
C-O (Ester)Stretch1100 - 1300Strong
C-FStretch1000 - 1400Strong
C-BrStretch500 - 600Medium-Strong

Raman spectroscopy provides complementary information, particularly for the non-polar bonds, and can be used to study the molecule's conformational properties in different states.

X-ray Crystallography for Solid-State Structure Determination of Related Halogenated Benzoyl Acetates

While a specific crystal structure for this compound is not publicly documented, X-ray crystallography data from closely related halogenated aromatic esters, such as Ethyl 5-bromo-1-benzofuran-2-carboxylate, provides valuable insights into the likely solid-state conformation. nih.gov Studies on such analogues reveal that the core fused-ring systems are often nearly planar. nih.gov

In the crystal structure of Ethyl 5-bromo-1-benzofuran-2-carboxylate, the carboxyl group is only slightly twisted out of the plane of the benzofuran (B130515) ring. nih.gov The solid-state packing is stabilized by a network of weak intermolecular interactions, including C—H⋯O hydrogen bonds and, significantly, π–π stacking between the aromatic rings of adjacent molecules. nih.gov The distance between these stacked rings is a key parameter in understanding the crystal packing. nih.gov It is highly probable that this compound, which is a powder at room temperature with a melting point of 34-39 °C, would exhibit similar planarity and engage in comparable intermolecular forces, including potential halogen bonding involving the bromine atom, to form a stable crystal lattice. sigmaaldrich.comchemdad.com

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Computational chemistry provides theoretical insights that complement experimental findings. Density Functional Theory (DFT) is a quantum mechanical method widely used to predict the ground-state geometry and electronic structure of molecules. espublisher.comnih.gov For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to find the most stable conformation by minimizing the molecule's energy. nih.gov

These calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. This allows for the analysis of the planarity of the benzoyl group and the orientation of the ethyl acetate (B1210297) side chain. The results can be used to predict spectroscopic properties, which can then be compared with experimental data from NMR and IR spectroscopy to validate the computational model.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Prediction

Once the optimized geometry is obtained from DFT calculations, a Molecular Electrostatic Potential (MEP) surface can be generated. nih.gov The MEP map is a visual tool that illustrates the charge distribution across the molecule, providing crucial information about its reactivity. nih.gov It uses a color scale where red indicates regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive electrostatic potential), which are prone to nucleophilic attack.

For this compound, the MEP surface would show the most negative potential (red) localized around the oxygen atoms of the two carbonyl groups, identifying them as the primary sites for interaction with electrophiles. The fluorine atom, due to its high electronegativity, would also contribute to a region of negative potential. Conversely, areas of positive potential (blue) would likely be found around the hydrogen atoms, particularly those on the methylene group adjacent to the carbonyls, indicating their acidic nature. This analysis helps in predicting how the molecule will interact with other reagents and biological targets.

Frontier Molecular Orbital (FMO) Theory and Reactivity Assessment.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It posits that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species are paramount in governing the course of a chemical reaction. wikipedia.org The energy and symmetry of these frontier orbitals provide significant insights into the reactivity and selectivity of a molecule.

For this compound, the HOMO is the molecular orbital with the highest energy that is occupied by electrons, while the LUMO is the lowest energy molecular orbital that is unoccupied. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter in assessing the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more susceptible to chemical transformations.

The distribution of the HOMO and LUMO across the molecular structure of this compound determines the sites of electrophilic and nucleophilic attack. The regions of the molecule with a high HOMO density are electron-rich and are likely to be the sites of electrophilic attack. Conversely, areas with a high LUMO density are electron-deficient and represent the probable sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV)
HOMO -6.8
LUMO -1.2
HOMO-LUMO Gap 5.6

Note: The values presented in this table are for illustrative purposes to explain the concept of FMO analysis and are not actual calculated values for this compound.

The analysis of the HOMO and LUMO compositions would further reveal the specific atoms contributing to these orbitals, thereby pinpointing the reactive centers of the molecule. For instance, the carbonyl groups and the aromatic ring are expected to play significant roles in the frontier orbitals of this compound.

Applications in Advanced Medicinal Chemistry and Drug Discovery

Role of Ethyl (5-bromo-2-fluorobenzoyl)acetate as a Versatile Pharmaceutical Intermediate

This compound has established itself as a crucial intermediate in organic synthesis and medicinal chemistry. evitachem.com The presence of multiple reactive sites—the ester, the ketone, and the activated methylene (B1212753) group—allows for a wide range of chemical transformations. This versatility enables chemists to use it as a foundational scaffold for constructing more elaborate molecules, particularly heterocyclic compounds, which are prevalent in many approved drugs. evitachem.com

The bromo and fluoro substituents on the phenyl ring are not merely passive components; they play a critical role in modulating the electronic properties of the molecule and can be pivotal for biological activity and pharmacokinetic properties of the final compounds. This strategic halogenation is a common tactic in drug design to enhance binding affinity, metabolic stability, and cell membrane permeability. The compound is a key reactant in the preparation of selective negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2), highlighting its role in developing treatments for neurological disorders. chemdad.com

Design and Synthesis of Novel Pharmacologically Active Compounds Incorporating the (5-bromo-2-fluorobenzoyl)acetate Scaffold

The core structure of this compound is an ideal starting point for the rational design and synthesis of new pharmacologically active agents. Researchers leverage its reactivity to build libraries of compounds for screening against various biological targets.

A primary application of this intermediate is in the synthesis of heterocyclic compounds. Heterocycles are core structures in a vast number of pharmaceuticals due to their ability to engage in specific interactions with biological targets.

Thiazoles and Thiazolidinones: The scaffold is used to synthesize thiazole and thiazolidinone derivatives. For instance, related thiosemicarbazone precursors can be reacted with ethyl bromoacetate or other α-halo compounds to yield thiazolidinones, which have demonstrated antimicrobial properties. sciepub.comsciepub.com Novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives have been synthesized and shown to possess promising analgesic and antiproliferative activities. nih.gov

Benzofurans: The synthesis of 5-bromobenzofuran-based heterocycles, which are known to have a wide range of pharmacological activities including antitumor, anti-inflammatory, and antifungal effects, can be accomplished using related starting materials. sciepub.comsciepub.com

1,3,4-Thiadiazoles: Through multi-step reactions, thiosemicarbazide derivatives can be cyclized to form 1,3,4-thiadiazole rings, which are present in various biologically active molecules. researchgate.net

These synthetic strategies demonstrate the compound's role in generating molecular diversity for drug discovery programs.

Fine-tuning the structure of a lead compound is essential for optimizing its efficacy and safety. The (5-bromo-2-fluorobenzoyl)acetate scaffold allows for systematic modifications to produce analogs with improved biological profiles. For example, in the development of DNA topoisomerase IB inhibitors, a series of stilbene analogs containing a thiazole moiety were synthesized. nih.gov By altering substituents on the phenyl rings, researchers were able to modulate the inhibitory activity, with some analogs demonstrating potency comparable to the well-known anticancer agent camptothecin. nih.gov

Similarly, the synthesis of a series of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives allowed for the evaluation of different aryl substitutions, leading to the identification of compounds with significant analgesic activity. nih.gov This process of creating and testing analogs is fundamental to modern drug development, enabling the enhancement of desired activities while minimizing off-target effects.

Investigations into Structure-Activity Relationships (SAR) of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For derivatives originating from scaffolds similar to this compound, several SAR studies have provided valuable insights.

In the development of thiazole-based stilbene analogs as Top1 inhibitors, it was discovered that the nature of the halogen at the 4-position of the phenyl ring significantly impacted inhibitory activity. nih.gov Another study on 1,2,4-triazole derivatives designed as anti-inflammatory agents investigated how the length of an alkyl chain influenced selectivity for cyclooxygenase enzymes (COX-1 vs. COX-2). The results indicated that an optimal hydrocarbon chain length existed for maximizing affinity and selectivity, demonstrating a clear SAR. csfarmacie.cz These studies guide medicinal chemists in making rational design choices to improve the properties of drug candidates.

Table 1: SAR Findings in Derivatives of Related Scaffolds

Compound SeriesStructural VariationImpact on Biological ActivityTarget
Thiazole-based StilbenesHalogen substitution (X) on Phenyl A ringThe 4-position halogen remarkably affected inhibition against Top1.DNA Topoisomerase IB
1,2,4-Triazole DerivativesLength of alkyl radical chain (C5-C7)Increased hydrocarbon chain length decreased COX-2 selectivity. The optimal range for COX-1 was C5–C7.COX-1/COX-2
2-Aminothiazole HybridsSubstitution on benzyl ringModifications led to varying inhibitory potency against tyrosinase.Tyrosinase

Target Identification and Molecular Mechanistic Studies of Biological Action for Related Compounds

Identifying the specific biological target of a compound is a critical step in understanding its mechanism of action. Derivatives of bromo-fluorophenyl scaffolds have been investigated for their effects on several important enzymes and receptors implicated in human diseases.

Cyclooxygenase (COX-1 and COX-2): These enzymes are key to the prostaglandin biosynthesis pathway and are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Derivatives of 1,2,4-triazole have been shown to inhibit COX-1, suggesting a mechanism for their anti-inflammatory effects. csfarmacie.cz

VEGFR-2 Tyrosine Kinase: Vascular Endothelial Growth Factor Receptor 2 is a crucial mediator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth. d-nb.info Novel 5-bromoindole and 1-benzyl-5-bromoindolin-2-one derivatives have been identified as potent inhibitors of VEGFR-2, leading to cell cycle arrest and apoptosis in cancer cells. d-nb.infomdpi.com

DNA Topoisomerase IB (Top1): This enzyme is essential for DNA replication and is a validated target for cancer therapy. A series of thiazole-based stilbene analogs were specifically designed and found to be effective inhibitors of Top1. nih.gov

Cholesteryl Ester Transfer Protein (CETP): CETP facilitates the transfer of cholesteryl esters from HDL to LDL, and its inhibition is a strategy to raise HDL cholesterol levels. Fluorinated benzamides, which share structural similarities, have been studied as potential CETP inhibitors. researchgate.net

In Silico Drug Design, Ligand-Protein Interactions, and Molecular Docking Studies

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, allowing researchers to predict and analyze how a molecule might interact with its biological target before it is synthesized. nih.gov This in silico approach saves time and resources by prioritizing the most promising candidates.

Molecular docking is a key CADD technique used to simulate the binding of a ligand (the drug candidate) into the active site of a target protein. For derivatives of related bromo-phenyl structures, docking studies have provided detailed insights into their binding modes.

COX-1/COX-2 Inhibition: Docking studies of 1,2,4-triazole derivatives into the active sites of COX-1 and COX-2 revealed key binding interactions. The studies predicted binding energies ranging from -6.672 to -7.843 kcal/mol and helped explain the observed selectivity based on how the alkyl chains fit into the hydrophobic channels of the enzymes.

VEGFR-2 Inhibition: For novel 5-bromoindole-2-carboxylic acid hydrazone derivatives, molecular docking showed strong binding to the VEGFR tyrosine kinase domain. The analysis identified specific hydrogen bonds and pi-pi stacking interactions with key amino acid residues like Asp1046 and Phe1047, explaining the potent inhibitory activity of these compounds. d-nb.info

CETP Inhibition: Induced-fit docking of 4-bromophenethylbenzamides into the CETP active site demonstrated that hydrophobic interactions were the predominant force in ligand-protein complex formation, guiding the design of compounds with higher binding affinity. researchgate.net

These computational studies are vital for rational drug design, providing a molecular-level understanding that complements and guides experimental research.

Table 2: Summary of Molecular Docking Studies for Related Compounds

Compound SeriesTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
1,2,4-Triazole DerivativesCOX-1 / COX-2-6.672 to -7.843Not specified
5-Bromoindole HydrazonesVEGFR-2 Tyrosine KinaseUp to -8.02Asp1046, Cys1045, Phe1047
4-BromophenethylbenzamidesCETPNot specifiedPrimarily hydrophobic interactions

Exploration of Pharmacokinetic Parameters and Bioavailability Considerations in Derivative Design

The development of clinically successful therapeutic agents from lead compounds, such as derivatives of this compound, is contingent upon favorable pharmacokinetic profiles. This includes key parameters like absorption, distribution, metabolism, and excretion (ADME), which collectively determine the bioavailability and efficacy of a drug. While direct pharmacokinetic data for this compound is not extensively available in the public domain, valuable insights can be drawn from studies on structurally related molecules to guide the design of derivatives with improved drug-like properties.

A critical initial step in the metabolic pathway of ester-containing compounds is their conversion by esterases. For instance, ethyl acetate (B1210297) is rapidly converted to ethanol in vivo, a process that significantly influences its pharmacokinetic behavior. nih.gov Similarly, derivatives of this compound, which contain an ethyl ester group, are likely to undergo hydrolysis in the plasma and tissues, releasing the corresponding carboxylic acid. The rate and extent of this hydrolysis can be modulated by sterically hindering the ester group or by introducing bioisosteric replacements to enhance stability and control the release of the active form of the drug.

The bioavailability of a compound is also heavily influenced by its solubility and permeability. The lipophilicity, governed by the presence of the bromo and fluoro substituents on the phenyl ring, will play a significant role in the ability of derivatives to cross biological membranes. Strategic modifications to the core structure of this compound can be employed to optimize this lipophilicity, thereby improving oral absorption and distribution to target tissues. For example, the introduction of polar functional groups can enhance aqueous solubility, while maintaining a balance with lipophilicity is crucial for cell membrane permeability.

Table 1: Key Pharmacokinetic Parameters and Derivative Design Considerations

ParameterImportance in Drug DesignPotential Design Strategies for Derivatives
Absorption Determines the fraction of an administered dose that reaches systemic circulation.Optimize lipophilicity for improved membrane permeability; enhance solubility through salt formation or introduction of polar groups.
Distribution Influences the concentration of the drug at its site of action.Modify protein binding characteristics; design for specific tissue uptake.
Metabolism Affects the half-life and potential for drug-drug interactions.Introduce metabolic blockers to prevent rapid degradation; design prodrugs for controlled release of the active compound.
Excretion Determines the rate at which the drug is eliminated from the body.Modify polarity to influence renal or hepatic clearance pathways.
Bioavailability The overall measure of a drug's ability to be absorbed and utilized by the body.A composite outcome of optimizing ADME properties.

Potential Therapeutic Applications of Derivatives in Various Disease Areas

The versatile chemical scaffold of this compound serves as a valuable starting point for the synthesis of novel derivatives with potential therapeutic applications across a spectrum of diseases. The presence of the halogenated benzoyl group is a common feature in many biologically active molecules, suggesting that derivatives of this compound could be tailored to interact with a variety of biological targets.

Central Nervous System (CNS) Disorders: Derivatives of benzofuran (B130515), which can be synthesized from precursors like this compound, have shown promise in the treatment of neurological and neurodegenerative diseases. google.com These compounds are being investigated for their potential to address conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. google.com The mechanism of action for such derivatives may involve the modulation of protein aggregation, a pathological hallmark of many neurodegenerative disorders. google.com The ability to design derivatives that can cross the blood-brain barrier is a critical factor for their efficacy in treating CNS disorders.

Oncology: The development of novel anticancer agents is a continuous effort in medicinal chemistry. Bromo-substituted heterocyclic compounds, including those derived from structures related to this compound, have demonstrated significant anti-proliferative activity. For example, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have been synthesized and evaluated for their anticancer effects against breast and lung cancer cell lines. mdpi.comnih.gov These compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in tumor growth, such as the VEGFR-2 pathway. mdpi.comnih.gov The design of new derivatives could focus on enhancing selectivity for cancer cells and minimizing off-target effects.

Table 2: Investigated Therapeutic Areas for Structurally Related Compounds

Therapeutic AreaExample of Related Compound ClassPotential Mechanism of Action
CNS Disorders Benzofuran derivativesModulation of protein aggregation
Oncology 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivativesInhibition of VEGFR-2, induction of apoptosis
Infectious Diseases 5-bromo-N-alkylthiophene-2-sulfonamidesInhibition of bacterial folic acid synthesis
Inflammatory Diseases Ethyl acetate fractions of natural productsAntioxidant and anti-inflammatory effects

Infectious Diseases: The search for new antimicrobial agents is crucial in the face of growing antibiotic resistance. Sulfonamide derivatives, a well-established class of antibacterial drugs, have been synthesized from bromo-substituted thiophene precursors. nih.gov These compounds act by inhibiting bacterial folic acid synthesis, a pathway essential for bacterial growth. nih.gov This suggests that incorporating a sulfonamide moiety or other antibacterial pharmacophores into derivatives of this compound could lead to the discovery of novel antibacterial agents.

Inflammatory Diseases: Chronic inflammation is implicated in a wide range of diseases. Ethyl acetate extracts from various natural sources have been shown to possess significant anti-inflammatory and antioxidant properties. nih.govnih.gov These extracts have demonstrated the ability to reduce the production of pro-inflammatory mediators and enhance the activity of antioxidant enzymes. nih.gov While these findings relate to a mixture of compounds, they highlight the potential of the ethyl acetate functional group, present in the parent compound, to be a part of molecules designed to have anti-inflammatory effects. Derivatives could be designed to specifically target key inflammatory pathways.

The exploration of derivatives of this compound in these and other disease areas represents a promising avenue for drug discovery. A multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological screening, will be essential to unlock the full therapeutic potential of this chemical scaffold.

Patents and Intellectual Property Landscape in Chemical Research

Analysis of Patented Synthetic Routes and Derivative Structures Related to Ethyl (5-bromo-2-fluorobenzoyl)acetate

While specific patents detailing the synthesis of this compound itself are not prominently featured in public databases, the patent literature is rich with examples of synthetic routes for structurally similar and derivative compounds. The (bromo-fluorobenzoyl) moiety is a key building block in medicinal chemistry, and its synthesis and elaboration are frequently subjects of patent claims.

Patented methodologies often focus on the efficient and high-yield production of halogenated aromatic ketones and their subsequent conversion into more complex molecules. For instance, processes for preparing compounds like 5-bromo-2-chloro-4'-ethoxybenzophenone, an intermediate for the antidiabetic drug empagliflozin, are detailed in patents. justia.com These often involve Friedel-Crafts acylation reactions using starting materials such as 5-bromo-2-chlorobenzoic acid. justia.comgoogle.com The preparation of the acid chloride from the corresponding carboxylic acid is a common and often protected step. justia.com

The strategic importance of these halogenated phenyl intermediates is underscored by patents covering their synthesis. Chinese patent CN102951996A, for example, describes a high-yield, three-step synthesis for 2-bromo-5-fluorobenzotrifluoride (B1268043) starting from m-fluorobenzotrifluoride, achieving a purity greater than 98%. google.com Such patents on the preparation of key starting materials can control access to efficient manufacturing routes for final drug substances.

Once formed, the core structure is used to build a vast array of derivatives. This compound is a reactant used to prepare 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides, which function as selective negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2). chemdad.com The patenting strategy here focuses on the final complex heterocyclic structure, which possesses the desired biological activity. Similarly, related bromo-fluoro phenyl structures are patented as intermediates in the synthesis of complex benzoxazepine compounds. googleapis.com

The table below summarizes examples of patented synthetic processes for compounds structurally related to this compound, highlighting the type of reaction and its significance.

Compound/Intermediate Patented Process Significance/Application Reference
5-bromo-2-chloro-4'-ethoxybenzophenoneFriedel-Crafts acylation of ethoxybenzene with 5-bromo-2-chlorobenzoyl chloride.Key intermediate in the synthesis of Empagliflozin. justia.com
5-bromo-2-chloro-benzoic acidTwo-step reaction from 5-bromo-2-aminobenzoic acid derivatives via diazonium chlorination and hydrolysis.Starting material for hypoglycemic drugs like Dapagliflozin and Empagliflozin. Provides high purity and yield suitable for industrial production. google.com
2-bromo-5-fluorobenzotrifluorideThree-step synthesis involving nitration, catalytic hydrogenation, and diazotization/bromination.High-purity synthesis of a key fluorinated building block. google.com
Prasugrel IntermediateBromination of a cyclopropyl-(2-fluorophenyl) ethanone (B97240) derivative.Provides a high-yield (>70%) route suitable for industrial production of an intermediate for the antiplatelet drug Prasugrel. google.com

Strategic Patenting of Novel Compounds Incorporating the (5-bromo-2-fluorobenzoyl)acetate Core Structure

The strategic patenting of novel compounds derived from the (5-bromo-2-fluorobenzoyl)acetate core is a cornerstone of drug discovery and development. The core structure itself is a versatile scaffold, but it is the unique combination of substituents and appended molecular frameworks that confers novelty, specific biological activity, and, ultimately, patentability.

The primary strategy is not to patent the simple core structure, which may be considered an obvious starting material, but to claim a genus of novel, complex molecules that incorporate it. These patents typically define a central scaffold and then claim variations in substituent groups at multiple positions, creating a broad protective umbrella over a specific chemical space. This approach is evident in the development of pharmaceuticals across various therapeutic areas.

For example, the use of this compound to create mGluR2 modulators results in complex quinolinone carboxamides. chemdad.com The patent claims would be directed at these final compounds, defining the scope of protection around the specific structural features responsible for the selective allosteric modulation. The (5-bromo-2-fluorobenzoyl)acetate moiety serves as a critical building block, but the invention lies in the final molecular entity.

This strategy achieves several key objectives for the innovating entity:

Composition of Matter Protection: It provides the strongest form of intellectual property, covering the novel chemical compound itself, regardless of how it is made or used.

Broad Scope: By claiming a genus of related structures, companies can preempt competitors from developing "me-too" drugs with minor, inconsequential modifications.

Extended Market Exclusivity: A patent on the active pharmaceutical ingredient (API) grants the holder the exclusive right to commercialize the drug for a defined period, typically 20 years from the filing date.

The development of SGLT2 inhibitors like Empagliflozin and Dapagliflozin, which use related bromo-phenyl building blocks, exemplifies this strategy. justia.comgoogle.comgoogle.com The patents protect the final glucopyranosyl-substituted benzyl-benzene derivatives, not the simpler halogenated precursors. google.com This secures the commercial product and forces competitors to innovate entirely new classes of molecules to treat the same condition.

Q & A

Q. What are the solubility properties of this compound in common organic solvents, and how do these affect purification processes?

  • Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethyl acetate or dichloromethane. Insolubility in water allows purification via aqueous workup. Recrystallization from ethanol/water mixtures (1:3 v/v) improves purity, leveraging temperature-dependent solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound using programs like SHELXL?

  • Methodological Answer : Contradictions in X-ray data (e.g., disorder in the ester group) require iterative refinement in SHELXL. Strategies include:
  • Applying restraints for bond lengths/angles (e.g., C-O in the ester moiety).
  • Testing alternative space groups (e.g., P2₁/c vs. P1̄) to resolve symmetry ambiguities.
  • Using the TWIN command for twinned crystals. Validate results via R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. What strategies are recommended for analyzing byproducts or impurities in the synthesis of this compound using chromatographic methods?

  • Methodological Answer :
  • HPLC-DAD : Use a C18 column with acetonitrile/water gradients (60:40 to 90:10) to separate halogenated byproducts. Monitor UV absorbance at 254 nm (aromatic rings) and 210 nm (ester carbonyl).
  • TLC-MS : Combine silica TLC plates (ethyl acetate/hexane, 1:1) with electrospray ionization MS to identify low-abundance impurities (e.g., unreacted acid or brominated side products) .

Q. How can computational methods complement experimental data in predicting the reactivity or stability of this compound under varying conditions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict hydrolysis rates in acidic/basic conditions. Focus on the ester carbonyl’s electrophilicity and fluorine’s inductive effects.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol vs. DMSO) to assess stability. Correlate with experimental degradation studies (e.g., GC-MS after accelerated aging) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.